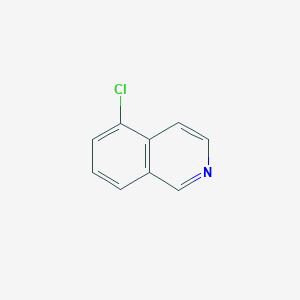

5-Chloroisoquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13799. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHSMEMFNSINJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279714 | |

| Record name | 5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-45-5 | |

| Record name | 5430-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5430-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloroisoquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-chloroisoquinoline, a key building block in medicinal chemistry and a modulator of critical biological pathways. This document outlines its chemical and physical properties, synthesis, and its emerging role as a therapeutic target in neurodegenerative diseases.

Core Compound Data

Here are the fundamental chemical identifiers and properties of this compound.

| Property | Value | Citations |

| CAS Number | 5430-45-5 | [1][2] |

| Molecular Formula | C₉H₆ClN | [1][2] |

| Molecular Weight | 163.61 g/mol | [1] |

| Appearance | White to off-white or brown solid | [1] |

| Melting Point | 72-73 °C | [3] |

| Boiling Point | 289.5 °C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [3] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-mediated displacement of the diazonium group.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 5-aminoisoquinoline.

Materials:

-

5-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Heptane and Toluene (for recrystallization)

Procedure:

-

Diazotization of 5-Aminoisoquinoline:

-

Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and the formation of undesired phenol byproducts.[4]

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 5-aminoisoquinoline hydrochloride with vigorous stirring. The slow addition helps to control the exothermic reaction and maintain the low temperature.

-

Continue stirring at 0-5 °C for a short period to ensure the complete formation of the 5-isoquinolinediazonium chloride salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.[4]

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently warmed to ensure the complete replacement of the diazonium group with chlorine.

-

-

Work-up and Purification:

-

The reaction mixture is often subjected to steam distillation to isolate the crude this compound.[4]

-

Alternatively, the mixture can be basified and extracted with a suitable organic solvent like diethyl ether.

-

The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization from a solvent system such as heptane-toluene to yield pure this compound as a white solid.[5]

-

Caption: Synthesis of this compound via Sandmeyer Reaction.

Biological Activity and Applications

This compound has emerged as a significant molecule in the study of neurodegenerative diseases due to its inhibitory activity against Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).

SARM1 Inhibition and Neuroprotection

SARM1 is a key enzyme involved in the process of axon degeneration.[6] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, which in turn triggers a cascade of events culminating in axonal destruction.[7] This process is implicated in various neurodegenerative conditions. This compound has been identified as an inhibitor of SARM1, making it a valuable tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases.[6]

SARM1 Signaling Pathway in Axon Degeneration

The activation of SARM1 is a central event in the pathway of programmed axon degeneration, also known as Wallerian degeneration. Following axonal injury, a series of upstream events lead to the activation of SARM1's intrinsic NADase activity. This results in the rapid depletion of axonal NAD+, leading to energy failure and subsequent fragmentation of the axon.

Caption: Role of this compound in the SARM1 Signaling Pathway.

Applications in Drug Discovery and Organic Synthesis

Beyond its role in neurodegeneration research, this compound is a versatile intermediate in organic synthesis. Its halogenated isoquinoline scaffold allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. It serves as a precursor for the development of novel compounds targeting a range of diseases.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Cas 5430-45-5,this compound | lookchem [lookchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 5-Chloroisoquinoline (CAS No. 5430-45-5), a versatile heterocyclic compound utilized in pharmaceutical synthesis and materials science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is a white to off-white or brown solid.[1] Key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 5430-45-5 | [1][2] |

| Molecular Formula | C₉H₆ClN | [1][2] |

| Molecular Weight | 163.60 g/mol | [1][2][3] |

| Appearance | White to off-white to brown solid | [1] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 289.5 °C at 760 mmHg | [5] |

| Flash Point | 156.4 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

Sources:[4]

Hazard Pictograms:

GHS06: Skull and Crossbones (Acute Toxicity - Oral) GHS05: Corrosion (Serious Eye Damage)

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific experimental procedure.[8] The following are general recommendations:

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and dust particles that can cause serious eye damage.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[9][10] | Prevents skin contact, which may cause irritation.[6] |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities of the solid. | Avoid breathing dust.[3] |

Hygiene Practices

-

Wash hands thoroughly after handling the chemical.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Remove contaminated clothing and wash it before reuse.[6][9]

Storage Procedures

Proper storage of this compound is necessary to maintain its stability and prevent accidental release.

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[3][10]

-

Incompatible Materials : Store away from strong oxidizing agents.[6][7]

-

Security : Store in a locked cabinet or a restricted-access area.[6][9]

Accidental Release Measures

In the event of a spill, follow these procedures to safely contain and clean up the material.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol

-

Evacuate and Ventilate : Immediately evacuate all personnel from the affected area and ensure the area is well-ventilated.[3]

-

Wear PPE : Before entering the spill area, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[3]

-

Containment : Prevent the further spread of the spill. Avoid generating dust.[3]

-

Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[3][6] Avoid creating dust.

-

Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal : Dispose of the waste material and any contaminated cleaning supplies as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3][6][12] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[3][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3][12] |

Firefighting Measures

While this compound has a high flash point, it is important to be prepared for a fire emergency.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Specific Hazards : During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]

-

Protective Equipment for Firefighters : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations.

-

Product : Dispose of unused or surplus this compound by offering it to a licensed professional waste disposal service.[3] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Contaminated Packaging : Dispose of contaminated packaging as unused product.[3]

-

Regulations : Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][10]

Logical Flow for Risk Assessment

A thorough risk assessment is a critical step before working with any hazardous chemical. The following diagram illustrates a logical workflow for conducting a risk assessment for handling this compound.

Caption: Logical workflow for a risk assessment of this compound.

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | 5430-45-5 [amp.chemicalbook.com]

- 5. Cas 5430-45-5,this compound | lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

5-Chloroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, synthesis, and biological significance of 5-Chloroisoquinoline, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its utility as a versatile intermediate in the synthesis of bioactive molecules makes a thorough understanding of its properties, commercial landscape, and handling essential for its effective application in research and development.[1]

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound is typically high, often greater than or equal to 97%, as determined by High-Performance Liquid Chromatography (HPLC). Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial suppliers and the typical purity of their this compound offerings:

| Supplier | Purity | Analytical Method | CAS Number |

| Chem-Impex | ≥ 97% | HPLC | 5430-45-5 |

| Sigma-Aldrich | 97% | Not specified | 5430-45-5 |

| Santa Cruz Biotechnology | Not specified | Not specified | 5430-45-5 |

| Georganics | High purity | Not specified | 5430-45-5 |

| AK Scientific | Not specified | Not specified | 5430-45-5 |

| Biosynth Carbosynth | Not specified | Not specified | 5430-45-5 |

| SynQuest Laboratories | 95% | Not specified | 5430-45-5 |

Experimental Protocols

The synthesis and purification of this compound and its derivatives are well-documented in the chemical literature. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound from 5-Aminoisoquinoline

A common laboratory-scale synthesis of this compound involves the Sandmeyer reaction, starting from 5-aminoisoquinoline.[2]

Materials:

-

5-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

Diazotization: Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminoisoquinoline solution while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of cuprous chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis of 5-Amino-1-chloroisoquinoline (A Related Derivative)

This protocol details the reduction of a nitro group to an amine in a related isoquinoline derivative, a common transformation in the synthesis of functionalized isoquinolines.[3]

Materials:

-

1-chloro-5-nitroisoquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Ice-water

-

Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL).[3]

-

Reflux: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.[3]

-

Quenching and Extraction: After cooling, pour the mixture into ice-water and basify to a pH of 10.0 with an aqueous sodium carbonate solution.[3]

-

Separate the organic phase and extract the aqueous phase with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Purification: Concentrate the solution under vacuum. Purify the residue by column chromatography on silica gel to yield the product as a light yellow solid.[3]

Analytical Methods for Purity Determination

The purity of this compound is crucial for its application in research and drug development. Several analytical techniques can be employed to assess its purity.

-

High-Performance Liquid Chromatography (HPLC): As indicated by several commercial suppliers, HPLC is a primary method for determining the purity of this compound.[1] A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) can be used to separate the main compound from any impurities.

-

Gas Chromatography (GC): For volatile compounds, GC coupled with a Flame Ionization Detector (FID) is a powerful technique for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used to detect and quantify impurities if their signals do not overlap with the main compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound.[4]

Biological Significance and Signaling Pathways

This compound and its derivatives have emerged as important scaffolds in the development of inhibitors for various biological targets, notably in the fields of oncology and virology.

Inhibition of Casein Kinase 1 (CK1)

Derivatives of this compound have been identified as inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases.[] CK1 is a crucial regulator of several signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[][6][7]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of CK1.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of this compound derivatives on Casein Kinase 1 (CK1).

Inhibition of the HCV NS5A Replication Complex

This compound derivatives have also been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5A (Non-structural protein 5A) replication complex.[8] NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[9][10] Inhibiting the function of the NS5A replication complex is a key strategy in the development of direct-acting antiviral agents against HCV.

The following diagram illustrates a simplified workflow of HCV replication and the role of the NS5A complex.

Caption: Simplified workflow of Hepatitis C Virus (HCV) replication, highlighting the central role of the NS5A replication complex.

Conclusion

This compound is a valuable and readily accessible chemical entity for researchers engaged in organic synthesis and drug discovery. Its straightforward commercial availability with high purity, coupled with established synthetic and analytical protocols, facilitates its use as a foundational scaffold. The demonstrated activity of its derivatives against key biological targets such as CK1 and the HCV NS5A replication complex underscores its potential for the development of novel therapeutics. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to effectively leverage the properties of this compound in their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 4. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents [patents.google.com]

- 6. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]

- 7. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-1-carboxylic acid | 1179149-33-7 | EXB14933 [biosynth.com]

- 9. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 10. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroisoquinoline scaffold is a pivotal heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility have established it as a valuable building block for a diverse range of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the this compound ring system, offering valuable insights for its application in research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5430-45-5 | [1] |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.60 g/mol | [1] |

| Appearance | White to off-white to brown solid | [2] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 289.5 °C at 760 mmHg | [3] |

| pKa (Predicted for 8-chloroisoquinoline) | 4.63 ± 0.23 | [4] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.66 (s, 1H), 8.60 (d, J=5.7Hz, 1H), 7.73 (d, J=7.9Hz, 1H), 7.69-7.56 (m, 3H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.4, 143.8, 137.1, 132.5, 130.3, 127.5, 125.6, 125.7, 120.1 | [5] |

| Mass Spectrometry (LC-MS) | m/z: 179.2 & 181.2 (M+1) for 5-amino-1-chloroisoquinoline | [6] |

| Infrared (IR) | ATR (cm⁻¹): 1620, 1553, 1429, 1379, 1300, 1204, 1038, 970, 827, 748, 686, 634, 534 | [5] |

Synthesis of the this compound Ring System

The primary synthetic route to this compound involves the Sandmeyer reaction, starting from the readily available 5-aminoisoquinoline.

Experimental Protocol: Synthesis of this compound from 5-Aminoisoquinoline[3]

-

Diazotization: 5-Aminoisoquinoline is dissolved in hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The solution of the diazonium salt is then added to a solution of cuprous chloride in hydrochloric acid.

-

Work-up: The reaction mixture is heated to drive the reaction to completion. After cooling, the mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Reactivity of the this compound Ring System

The reactivity of the this compound core is dictated by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electronic effects of the chlorine substituent on the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the isoquinoline nucleus preferentially occur on the benzene ring at positions 5 and 8. The presence of the chlorine atom at the 5-position deactivates the benzene ring towards further electrophilic attack.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C1 position. The chlorine atom at the 5-position is generally less reactive towards direct nucleophilic aromatic substitution (SNA_r) compared to a halogen at the 1-position. However, its reactivity can be harnessed in transition-metal-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for the synthesis of 5-aryl or 5-vinyl isoquinolines.[2][7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between this compound and an amine. It is a versatile method for the synthesis of a wide range of 5-aminoisoquinoline derivatives.[8][9]

-

Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, allows for the coupling of this compound with a terminal alkyne to form 5-alkynylisoquinolines.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[12]

-

Reaction Setup: To a reaction vessel, add the palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) under an inert atmosphere.

-

Addition of Reactants: Add the solvent (e.g., toluene), the aryl chloride (in this case, this compound), and the amine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by techniques like TLC or GC.

-

Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.

Stability of the this compound Ring System

The this compound ring system is generally stable under neutral conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

-

Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the chloro-substituent may undergo hydrolysis to yield 5-hydroxyisoquinoline. The isoquinoline ring itself can also undergo degradation under extreme pH and temperature.

-

Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products.

-

Photostability: Exposure to UV light may lead to photodecomposition, a common degradation pathway for many aromatic and heteroaromatic compounds.

Biological Significance and Signaling Pathways

The this compound moiety is present in a number of compounds with interesting biological activities. Notably, this compound has been identified as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme involved in programmed axon degeneration.[15]

SARM1 is a central executioner of a conserved axon destruction pathway. Under normal conditions, SARM1 is kept in an inactive state. Upon axonal injury or in certain neurodegenerative diseases, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD⁺), a critical molecule for cellular energy metabolism and signaling. This NAD⁺ loss triggers a cascade of events culminating in axonal fragmentation and neuronal cell death.[16][17][18]

The ability of this compound to inhibit SARM1 makes it a valuable research tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases and peripheral neuropathies.

Conclusion

The this compound ring system is a versatile and valuable scaffold in modern chemical and pharmaceutical research. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of derivatives. While generally stable, its potential degradation pathways under forced conditions should be considered during drug development. The identification of this compound as a SARM1 inhibitor highlights its potential in the discovery of novel therapeutics for neurodegenerative disorders. This guide provides a solid foundation for researchers to harness the full potential of this important heterocyclic core.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 8-Chloroisoquinoline CAS#: 34784-07-1 [m.chemicalbook.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloroisoquinoline, a key intermediate in pharmaceutical development and organic synthesis, from 5-aminoisoquinoline. The primary method described is the Sandmeyer reaction, a reliable and well-established procedure for the conversion of aromatic amines to aryl halides.

Application Notes

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of a variety of bioactive molecules.[1] Its applications span across several areas of research and development:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The chloro-substituted isoquinoline core is a common scaffold in medicinal chemistry for developing novel therapeutic agents.

-

Organic Synthesis: The chlorine atom at the 5-position can be further functionalized through various cross-coupling reactions, enabling the creation of diverse and complex molecular architectures essential for materials science and chemical research.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides.

The synthesis of this compound from 5-aminoisoquinoline is most commonly achieved through the Sandmeyer reaction.[2][3][4][5][6] This reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (5-aminoisoquinoline) is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures.

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride, which catalyzes the displacement of the diazonium group by a chloride ion, yielding the desired this compound.[3][4]

While the Sandmeyer reaction is a classic and effective method, it is important to note that diazonium salts can be explosive, and appropriate safety precautions must be taken.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 5-aminoisoquinoline.

Materials:

-

5-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part A: Diazotization of 5-Aminoisoquinoline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes. Maintain the temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.

Part B: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize it by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Aminoisoquinoline |

| Molecular Weight | 144.17 g/mol |

| Amount of Starting Material | 5.0 g |

| Product | This compound |

| Molecular Weight | 163.61 g/mol |

| Theoretical Yield | 5.67 g |

| Actual Yield (Post-Purification) | 4.25 g |

| Yield (%) | 75% |

| Appearance | White to off-white solid |

| Melting Point | 58-61 °C |

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Traditional synthetic methods for constructing the isoquinoline framework, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns and poor atom economy.[2][4] The growing emphasis on sustainable chemistry has spurred the development of greener synthetic alternatives that prioritize the use of benign solvents, recyclable catalysts, energy-efficient processes, and atom-economical reactions.[3][4]

These application notes provide an overview of modern, greener synthetic strategies for accessing isoquinoline derivatives, complete with detailed experimental protocols and a comparative data summary to aid researchers in selecting sustainable and efficient methodologies.

Greener Synthetic Strategies

The development of environmentally benign synthetic routes to isoquinolines has been advanced through several key strategies, including the use of alternative energy sources, novel catalytic systems, and green reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods.[1][5] This technique has been successfully applied to classical isoquinoline syntheses, rendering them more environmentally friendly.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient approach. Ultrasound irradiation enhances mass transfer and can initiate or accelerate reactions through acoustic cavitation, often leading to shorter reaction times and milder conditions.[3]

Nanocatalysis

Nanocatalysts offer significant advantages in terms of high surface area-to-volume ratio, leading to enhanced catalytic activity and selectivity.[6][7] Many nanocatalysts are recoverable and reusable, aligning with the principles of green chemistry by minimizing waste.[3][7] Their use in aqueous media further enhances the green credentials of these synthetic protocols.[6]

Photoredox Catalysis

Visible-light photoredox catalysis has gained prominence as a sustainable method for organic synthesis, utilizing light as a clean and renewable energy source.[8][9] These reactions often proceed under mild, metal-free conditions, offering a high degree of functional group tolerance.[8]

Data Presentation: Comparison of Greener Synthetic Routes

The following table summarizes quantitative data for various greener synthetic methods for isoquinoline derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

| Microwave-Assisted | ||||||

| Bischler-Napieralski | POCl₃ | Toluene | 140 | 30 min | 70-95 | [1] |

| Pictet-Spengler | TFA | Toluene | 140 | 30 min | 65-90 | [1] |

| One-pot Sequential Route | Fe₂O₃/ZnCl₂ | Green Media | 120 | 15-20 min | 85-95 | [5] |

| Ultrasound-Assisted | ||||||

| One-pot Synthesis | Cu(I)-DMSO complex | DMSO | RT | 10-70 min | up to 93 | [3] |

| Nanocatalysis | ||||||

| Four-component Reaction | KF/CP@MWCNTs | Water | RT | 15-30 min | 88-96 | [3] |

| Multi-component Reaction | KF/clinoptinolite NPs | Water | 80 | 3-4 h | 85-95 | [6] |

| Photoredox Catalysis | ||||||

| Radical Cascade Cyclization | Organic Dye (e.g., Eosin Y) | MeCN | RT | 12-24 h | 60-95 | [3] |

| Radical Cascade Cyclization | Ru(bpy)₃Cl₂ | DMF | RT | 24 h | 70-90 | [8] |

| Copper-Catalyzed | ||||||

| Intramolecular Cyclization | CuI | Water | 80 | 15 h | up to 95 | [10] |

Experimental Protocols

Microwave-Assisted Bischler-Napieralski Reaction

This protocol describes a general procedure for the microwave-assisted synthesis of 3,4-dihydroisoquinolines.

Materials:

-

N-Acyl-β-phenylethylamine derivative

-

Phosphoryl chloride (POCl₃)

-

Toluene

-

Microwave reactor

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of the N-acyl-β-phenylethylamine (1.0 mmol) in toluene (5 mL) in a microwave vial, add POCl₃ (3.0 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140 °C for 30 minutes.

-

After cooling to room temperature, carefully quench the reaction mixture with ice-water.

-

Basify the aqueous solution with 2 M NaOH to pH 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones

This protocol outlines a copper-catalyzed, ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives.[3]

Materials:

-

2-Iodobenzamide

-

Ketone

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ultrasound bath

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the ketone (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).

-

Place the flask in an ultrasound bath and irradiate at room temperature. Monitor the reaction by TLC.

-

Upon completion (typically 10-70 minutes), pour the reaction mixture into water (50 mL) and stir for 15 minutes.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure isoquinolin-1(2H)-one derivative.

Nanocatalyst-Mediated Synthesis of Pyrido[2,1-a]isoquinolines in Water

This protocol describes a four-component reaction in water using a recoverable nanocatalyst.[3]

Materials:

-

Phthalaldehyde

-

Amine (e.g., methylamine)

-

α-Halo substituted carbonyl compound

-

Activated acetylene

-

KF/CP@MWCNTs nanocatalyst

-

Water

-

Standard glassware for filtration and purification

Procedure:

-

To a suspension of the KF/CP@MWCNTs nanocatalyst (0.02 g) in water (5 mL), add phthalaldehyde (1.0 mmol), the amine (1.0 mmol), the α-halo substituted carbonyl compound (1.0 mmol), and the activated acetylene (1.0 mmol).

-

Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, separate the catalyst by filtration. The catalyst can be washed with water and ethanol, dried, and reused.

-

Extract the filtrate with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purify the residue by column chromatography to yield the desired pyrido[2,1-a]isoquinoline derivative.

Mandatory Visualizations

Caption: Workflow for the development and evaluation of greener synthetic routes for isoquinoline derivatives.

Caption: A schematic representation of the microwave-assisted Pictet-Spengler reaction.

References

- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 5-chloroisoquinoline. The methodologies outlined herein are crucial for the synthesis of novel 5-substituted isoquinoline derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of the isoquinoline scaffold, particularly at the C5 position, is of significant interest in medicinal chemistry due to the prevalence of this core in numerous natural products and synthetic drugs. This compound is a versatile starting material for these transformations, offering a reactive site for various coupling partners. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

Application Notes and Protocols for the Quantification of 5-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisoquinoline is a critical intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1] Its unique structural features make it a valuable building block in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] Accurate and precise quantification of this compound is paramount during drug development for process optimization, quality control of intermediates, and final product purity assessment.

These application notes provide detailed protocols for the quantification of this compound using two common and reliable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

Application Note

This method is suitable for the routine quantification of this compound in process samples and as a quality control measure for the pure substance. The protocol leverages reversed-phase chromatography to separate this compound from potential impurities, followed by detection using a UV spectrophotometer. The method is designed to be robust, providing reliable and reproducible results.

Experimental Protocol

1. Scope: This protocol describes the determination of the purity of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

3. Reagents and Materials:

-

This compound reference standard (Purity ≥ 97%)[1]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Autosampler vials

4. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector. A system like the Dionex UltiMate 3000 HPLC system is suitable.[2]

-

Data acquisition and processing software.

5. Chromatographic Conditions:

-

Column: Acclaim™ 120 C18, 3 µm, 120 Å, 3.0 mm x 150 mm[2]

-

Mobile Phase: Acetonitrile:Water with 0.1% TFA (v/v) (e.g., 60:40)

-

Flow Rate: 0.6 mL/min[2]

-

Column Temperature: 30°C[2]

-

Detection Wavelength: 220 nm[2]

-

Injection Volume: 10 µL

-

Run Time: Approximately 10 minutes

6. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

7. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

8. Calibration:

-

Inject each working standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]

9. Data Analysis:

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

| Parameter | Value |

| Retention Time (RT) | ~ 4.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.3 µg/mL |

| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This GC-MS method is ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices where higher selectivity is required. The method involves separation by gas chromatography followed by detection using a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification.

Experimental Protocol

1. Scope: This protocol details the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Principle: The sample, dissolved in a volatile organic solvent, is injected into the GC system where it is vaporized. The analytes are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated by their mass-to-charge ratio, allowing for detection and quantification.

3. Reagents and Materials:

-

This compound reference standard (Purity ≥ 97%)[3]

-

Toluene (GC grade)[4]

-

Methanol (GC grade)

-

Volumetric flasks (Class A)

-

Microsyringes

-

GC vials with septa

4. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Autosampler.

-

Data acquisition and processing software.

5. GC-MS Conditions:

-

GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

-

Injection Mode: Splitless[4]

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C[5]

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C[5]

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

6. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with toluene.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with toluene to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

7. Sample Preparation:

-

Accurately weigh a suitable amount of the sample and dissolve it in toluene to achieve a concentration within the calibration range.

-

If the sample is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent may be necessary. The organic phase would then be concentrated and reconstituted in toluene.

-

Transfer the final solution to a GC vial.

8. Calibration:

-

Inject each working standard solution into the GC-MS system.

-

Generate a calibration curve by plotting the peak area of the characteristic ion for this compound against the concentration of the standards.

-

A linear fit with a correlation coefficient (r²) of ≥ 0.99 is desirable.

9. Data Analysis:

-

Inject the prepared sample.

-

Identify this compound in the sample by its retention time and the presence of its characteristic mass spectrum.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

| Parameter | Value |

| Retention Time (RT) | ~ 12.5 min |

| Characteristic m/z ions | 163 (M+), 128, 101 |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~ 0.03 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 5430-45-5 [sigmaaldrich.com]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Chloroisoquinoline in the Development of Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloroisoquinoline is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical development.[1] Its unique structural features and reactivity make it an attractive starting material for the creation of complex molecules, including fluorescent probes for cellular imaging and biomedical research.[1] The chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various functional groups and the construction of sophisticated molecular sensors.[2][3]

These reactions allow for the conjugation of the isoquinoline scaffold with fluorogenic moieties or analyte-binding receptors, leading to the development of probes for detecting specific biomolecules or monitoring cellular processes. This document provides detailed protocols and application notes on leveraging this compound for the synthesis of fluorescent probes, with a focus on the Sonogashira coupling reaction.

Probe Design and Synthesis Strategy

The development of fluorescent probes from this compound often relies on a modular design strategy. The isoquinoline core acts as a scaffold, which can be chemically modified to tune the photophysical properties or introduce specific functionalities. The Sonogashira cross-coupling reaction is a powerful method for this purpose, allowing the formation of a carbon-carbon bond between the C5 position of the isoquinoline and a terminal alkyne.[2][4] This alkyne can be part of a larger functional unit, such as another aromatic system or a recognition group for a specific analyte.

Caption: General strategy for synthesizing fluorescent probes from this compound.

Application Example: Fluorescent Kinase Inhibitors

While not designed primarily as imaging probes, alkynyl aminoisoquinoline compounds synthesized via Sonogashira coupling have been developed as potent kinase inhibitors for acute myeloid leukemia (AML).[5] These compounds exhibit intrinsic fluorescence, which is utilized in vitro to determine their biological activity, such as their half-maximal inhibitory concentration (IC50) against cancer cell lines.[5] This application demonstrates how the 5-substituted isoquinoline scaffold can be used to create fluorescent molecules with significant biological activity. The compounds were found to potently inhibit Fms-Like Tyrosine kinase 3 (FLT3) and Src kinase.[5]

Quantitative Data: Biological Activity of Fluorescent Isoquinoline Derivatives

The following table summarizes the biological activity of representative alkynyl aminoisoquinoline compounds against AML cell lines, as determined by fluorescence-based cell viability assays.[5]

| Compound | Target Kinase(s) | Cell Line | IC50 Value (nM) | Reference |

| HSN431 | FLT3, Src | MV4-11 | < 1 | [5] |

| HSN431 | FLT3, Src | MOLM-14 | < 1 | [5] |

| Quizartinib | FLT3 | MV4-11 | 1.1 ± 0.1 | [5] |

| Ponatinib | Multi-kinase | MV4-11 | 1.0 ± 0.1 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 5-Alkynylisoquinoline Derivatives via Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne, based on standard Sonogashira conditions.[6]

Materials:

-

This compound

-

Terminal alkyne of interest

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk flask or other suitable reaction vessel

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv).

-

Add the terminal alkyne (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv).

-

Add anhydrous THF and anhydrous Et3N in a 2:1 ratio by volume. The final concentration of this compound should be approximately 0.1 M.

-

Degas the solution by bubbling the inert gas through it for 10-15 minutes.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

-

Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-alkynylisoquinoline product.

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Cell Viability Assay Using Fluorescence

This protocol describes a general method for assessing the cytotoxic effect of a fluorescent compound on a cancer cell line, similar to methods used to evaluate novel kinase inhibitors.[5]

Materials:

-

AML cell line (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Fluorescent compound (dissolved in DMSO to make a stock solution)

-

Cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)

-

96-well clear-bottom black plates for fluorescence measurement

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Seed the MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the fluorescent compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.1% to avoid solvent toxicity.

-

Add 10 µL of the diluted compound solutions (or DMSO vehicle control) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of the cell viability reagent to each well.

-

Incubate for an additional 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen reagent (e.g., 560 nm excitation / 590 nm emission for PrestoBlue™).

-

Normalize the fluorescence data to the DMSO control wells and plot the cell viability (%) against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of a fluorescent probe to its application in a biological assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application of 5-Chloroisoquinoline in materials science

Introduction

5-Chloroisoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆ClN. While it serves as a versatile precursor in organic synthesis, its applications to date have been predominantly concentrated in the field of medicinal chemistry and drug development. Extensive research has focused on its derivatives as potent inhibitors of various enzymes, highlighting its significance in pharmacology. Conversely, the application of this compound in materials science is not well-documented in current scientific literature. This document provides a comprehensive overview of its established applications and offers detailed protocols relevant to its primary area of use.

Established Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for the synthesis of pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

-

Enzyme Inhibition: A significant area of research involves the development of this compound derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Inhibition of PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

-

Antimicrobial and Antifungal Agents: Certain derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. These compounds often function by disrupting microbial cellular processes.

-

Other Therapeutic Targets: Research has also explored its potential in developing inhibitors for other enzymes and as a basis for compounds with a range of biological activities.

Quantitative Data Summary

Due to the limited application in materials science, quantitative data is presented for its physical and chemical properties, which are foundational for any application.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | N/A |

| Molar Mass | 163.61 g/mol | N/A |

| Melting Point | 83-86 °C | |

| Boiling Point | 280.9 °C at 760 mmHg | N/A |

| Appearance | Off-white to yellow crystalline powder |

Experimental Protocols

The following is a representative protocol for the synthesis of a this compound derivative, which is a common starting point for its use in medicinal chemistry research.

Protocol 1: Synthesis of a this compound-based PARP Inhibitor (Hypothetical)

This protocol describes a general workflow for the synthesis of a derivative of this compound for potential use as a PARP inhibitor.

Materials:

-

This compound

-

Appropriate boronic acid or ester for Suzuki coupling

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Deionized water

-

Standard laboratory glassware and equipment

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup (Silica gel)

-

Rotary evaporator

-

NMR spectrometer, Mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the boronic acid/ester (1.2 equivalents) in the chosen solvent.

-

Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

Addition of Reagents: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

Figure 1: Logical flow of this compound applications.

Figure 2: Experimental workflow for derivative synthesis.

This compound is a valuable building block in medicinal chemistry, with its derivatives showing significant potential as therapeutic agents, particularly as PARP inhibitors. While its application in materials science remains largely unexplored, its chemical properties suggest that its derivatives could potentially be investigated for roles in areas such as organic electronics or sensor technology. However, further research is required to establish any utility in these fields. The protocols and data presented here provide a foundation for researchers interested in the established applications of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloroisoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. A frequent method is the direct chlorination of isoquinoline. In this case, impurities may include unreacted isoquinoline, and over-chlorinated byproducts such as 5,8-dichloroisoquinoline and 5,7,8-trichloroisoquinoline.[1]

Q2: What are the recommended purification techniques for crude this compound?